molecular formula C4H6BrClO2 B14745488 2-Bromoethyl chloroacetate CAS No. 5406-22-4

2-Bromoethyl chloroacetate

Cat. No.: B14745488
CAS No.: 5406-22-4
M. Wt: 201.44 g/mol
InChI Key: XSNXJNSYKNZGLA-UHFFFAOYSA-N
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Description

2-Bromoethyl chloroacetate is an organic compound with the molecular formula C4H6BrClO2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and chlorine atoms, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoethyl chloroacetate can be synthesized through the reaction of ethyl chloroacetate with bromine in the presence of a catalyst. The reaction typically involves the following steps:

    Bromination of Ethyl Chloroacetate: Ethyl chloroacetate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out at a controlled temperature to ensure the selective bromination of the ethyl group.

    Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors where ethyl chloroacetate is continuously fed and reacted with bromine. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethyl chloroacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with water or aqueous solutions of acids/bases as solvents.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products such as amines, ethers, or thioethers are formed.

    Elimination Reactions: Alkenes are the primary products.

    Hydrolysis: Carboxylic acids and alcohols are formed.

Scientific Research Applications

2-Bromoethyl chloroacetate has a wide range of applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biological Studies: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicinal Chemistry: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Industrial Applications: this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 2-Bromoethyl chloroacetate involves its reactivity towards nucleophiles. The presence of both bromine and chlorine atoms makes it a versatile electrophile, capable of undergoing substitution reactions with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where this compound acts as a key intermediate.

Comparison with Similar Compounds

    Ethyl Chloroacetate: Similar in structure but lacks the bromine atom, making it less reactive in certain nucleophilic substitution reactions.

    2-Bromoethyl Acetate: Similar but with an acetate group instead of a chloroacetate group, leading to different reactivity and applications.

    Methyl Chloroacetate: Similar but with a methyl group instead of an ethyl group, affecting its physical properties and reactivity.

Uniqueness: 2-Bromoethyl chloroacetate is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of reactions and applications compared to its similar compounds.

Properties

IUPAC Name

2-bromoethyl 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrClO2/c5-1-2-8-4(7)3-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNXJNSYKNZGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968891
Record name 2-Bromoethyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5406-22-4
Record name Acetic acid, 2-chloro-, 2-bromoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5406-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC6965
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromoethyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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